molecular formula C17H13Cl2N3O B3002629 1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] CAS No. 320422-19-3

1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]

Cat. No.: B3002629
CAS No.: 320422-19-3
M. Wt: 346.21
InChI Key: BQFKIKSDWCYOPQ-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] is an indole derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] typically involves the condensation of 1-allyl-1H-indole-2,3-dione with 3,4-dichlorophenylhydrazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the hydrazone linkage .

Chemical Reactions Analysis

1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Scientific Research Applications

1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] can be compared with other indole derivatives such as:

The uniqueness of 1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] lies in its specific chemical structure, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)diazenyl]-1-prop-2-enylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O/c1-2-9-22-15-6-4-3-5-12(15)16(17(22)23)21-20-11-7-8-13(18)14(19)10-11/h2-8,10,23H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGJTRGXBAPYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C1O)N=NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.